1-(Cyclohexylcarbonyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

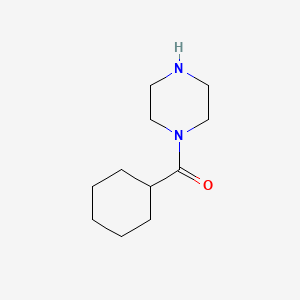

IUPAC Name |

cyclohexyl(piperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h10,12H,1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZROXCAFYZNHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392479 |

Source

|

| Record name | 1-(Cyclohexylcarbonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27561-62-2 |

Source

|

| Record name | 1-(Cyclohexylcarbonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Cyclohexylcarbonyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Cyclohexylcarbonyl)piperazine: Core Properties and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the fundamental chemical and physical properties of 1-(Cyclohexylcarbonyl)piperazine. Designed for professionals in research and drug development, this document synthesizes available data to offer a detailed understanding of its synthesis, characterization, and handling, while also contextualizing its potential within the broader landscape of piperazine-containing bioactive molecules.

Molecular Identity and Chemical Descriptors

This compound, a derivative of the versatile piperazine scaffold, is characterized by the attachment of a cyclohexanecarbonyl group to one of the nitrogen atoms of the piperazine ring. This structural modification significantly influences its physicochemical properties and potential biological interactions.

Table 1: Chemical Identity and Descriptors

| Identifier | Value | Source(s) |

| IUPAC Name | cyclohexyl(piperazin-1-yl)methanone | [1] |

| CAS Number | 27561-62-2 | [2], [1] |

| Molecular Formula | C₁₁H₂₀N₂O | [2], [1] |

| Molecular Weight | 196.29 g/mol | [2], [1] |

| Canonical SMILES | C1CCC(CC1)C(=O)N2CCNCC2 | [3] |

| InChI Key | ZSZROXCAFYZNHE-UHFFFAOYSA-N | [3] |

Physicochemical Properties and Handling

The physicochemical properties of a compound are critical for its handling, formulation, and biological disposition. This compound is a solid at room temperature with limited solubility in water, a common characteristic for such acylated piperazines.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White to off-white or light yellow solid/powder/crystal | [4] |

| Melting Point | 84-89 °C | [2] |

| Boiling Point (Predicted) | 350.5 ± 35.0 °C | [4] |

| Solubility | Low solubility in water; Soluble in methanol, dichloromethane, chloroform. | [4] |

| pKa (Predicted) | 8.47 ± 0.10 | [4] |

| XLogP3-AA (Predicted) | 1.1 | [1] |

Storage and Handling

Proper storage is crucial to maintain the integrity of this compound. It should be stored in a cool, dry place in a tightly sealed container to prevent moisture absorption and potential degradation.[3] The compound should be kept away from heat sources and incompatible substances such as strong oxidizing agents.[3] For research and manufacturing purposes, it is often supplied under an inert atmosphere, such as argon.[5]

Safety Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[3]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its structure strongly suggests a straightforward synthetic route via the acylation of piperazine. This method is a common and well-established procedure for the preparation of N-acylpiperazines.

Proposed Synthetic Pathway

The most logical and efficient synthesis involves the nucleophilic substitution reaction between piperazine and cyclohexanecarbonyl chloride. In this reaction, the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is based on general methods for the acylation of piperazines and should be optimized for specific laboratory conditions.

Materials:

-

Piperazine

-

Cyclohexanecarbonyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred piperazine solution.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Caption: General purification workflow for this compound.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. While a complete set of publicly available spectra for this compound is limited, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl and piperazine protons. The piperazine protons will likely appear as broad multiplets in the region of 2.5-3.8 ppm. The protons of the cyclohexyl ring will appear as a series of multiplets in the upfield region, typically between 1.0 and 2.5 ppm. The proton attached to the carbon bearing the carbonyl group will be the most downfield of the cyclohexyl protons.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the range of 170-180 ppm. The carbons of the piperazine ring are expected to resonate between 40 and 50 ppm. The carbons of the cyclohexyl ring will appear in the aliphatic region, typically between 25 and 45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration, typically observed in the range of 1630-1680 cm⁻¹. Other significant absorptions will include C-H stretching vibrations of the cyclohexyl and piperazine rings just below 3000 cm⁻¹ and C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed at m/z 196 or 197, respectively.

Biological and Pharmacological Context

There is a significant lack of publicly available data on the specific biological activity, mechanism of action, and metabolic fate of this compound. However, the piperazine moiety is a well-known "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications.[6]

Derivatives of piperazine have been investigated and developed for a multitude of pharmacological activities, including:

-

Anthelmintic Activity: Piperazine itself and some of its salts are used as anthelmintic agents, causing paralysis in parasitic worms.[7]

-

Central Nervous System (CNS) Activity: A large number of piperazine derivatives exhibit CNS activity and have been developed as antipsychotics, antidepressants, and anxiolytics.[8]

-

Other Activities: Piperazine derivatives have also been explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[6]

A study on a structurally related but more complex molecule, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), identified it as a cannabinoid CB1 receptor inverse agonist.[9][10] This finding suggests that the cyclohexylcarbonylpiperazine core may have the potential for interaction with G protein-coupled receptors, though this remains speculative without direct experimental evidence for the title compound.

The presence of the cyclohexyl group increases the lipophilicity of the molecule compared to simpler acyl derivatives, which may influence its ability to cross biological membranes, including the blood-brain barrier.

Conclusion and Future Directions

This compound is a readily accessible compound with well-defined physicochemical properties. Its synthesis is straightforward, following established methodologies for N-acylation of piperazines. While there is a notable absence of specific biological data for this compound, its structural similarity to other bioactive piperazine derivatives suggests potential for pharmacological activity.

For researchers and drug development professionals, this compound represents a valuable building block for the synthesis of more complex molecules. Future research should focus on:

-

Biological Screening: A comprehensive biological screening of this compound is warranted to identify any potential therapeutic activities.

-

Analog Synthesis: The synthesis and evaluation of a library of analogs with modifications to the cyclohexyl and piperazine rings could lead to the discovery of novel bioactive compounds.

-

Pharmacokinetic Profiling: Should any biological activity be identified, a thorough investigation of its absorption, distribution, metabolism, and excretion (ADME) properties would be necessary.

This technical guide provides a solid foundation for understanding the basic properties of this compound, enabling its effective use in research and development endeavors.

References

-

M. M. Muldoon, T. O'Laughlin, H. Lee, D. Lee, D. M. S. S. Rana, D. P. H. P. H. R. and D. A. Kendall, "(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist from the Class of Benzhydryl Piperazine Analogs," Molecular Pharmacology, vol. 87, no. 2, pp. 197-206, 2015. [Online]. Available: [Link].

- CN112645901A, "Preparation method of 1-cyclohexyl piperazine," Google P

-

M. M. Muldoon, T. O'Laughlin, H. Lee, D. Lee, D. M. S. S. Rana, D. P. H. P. H. R. and D. A. Kendall, "(4-(Bis(4-fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist from the Class of Benzhydryl Piperazine Analogs," Mol Pharmacol, vol. 87, no. 2, pp. 197-206, 2015. [Online]. Available: [Link].

-

PubChem, "Cyclohexyl(4-(naphthalen-1-ylsulfonyl)piperazin-1-yl)methanone," [Online]. Available: [Link].

-

"Preparation method of 1-cyclohexylpiperazine," Eureka | Patsnap. [Online]. Available: [Link].

-

PubChem, "this compound," [Online]. Available: [Link].

-

"Supporting Information for," The Royal Society of Chemistry. [Online]. Available: [Link].

-

"13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084)," NP-MRD. [Online]. Available: [Link].

-

A. Schepmann, M. Schepmann, C. Wünsch and B. Wünsch, "Combination of cyclohexane and piperazine based κ-opioid receptor agonists: Synthesis and pharmacological evaluation of trans,trans-configured perhydroquinoxalines," Bioorganic & Medicinal Chemistry, vol. 22, no. 13, pp. 3273-3283, 2014. [Online]. Available: [Link].

-

M. N. Modica, L. Salerno, V. Pittalà, G. Romeo, M. A. Siracusa, L. Salerno, V. Pittalà, G. Romeo and M. A. Siracusa, "1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity," Bioorganic & Medicinal Chemistry, vol. 19, no. 1, pp. 13-25, 2011. [Online]. Available: [Link].

-

S. Periandy, "Spectral investigation and normal coordinate analysis of piperazine," Indian Journal of Pure & Applied Physics, vol. 46, pp. 833-837, 2008. [Online]. Available: [Link].

-

CP Lab Safety, "this compound, min 95%, 100 grams," [Online]. Available: [Link].

-

Z. Ye, R. A. Jones, P. K. Mishra, R. A. Jones, P. K. Mishra, Z. Ye, R. A. Jones and P. K. Mishra, "Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist," Bioorganic & Medicinal Chemistry Letters, vol. 15, no. 15, pp. 3501-3505, 2005. [Online]. Available: [Link].

-

mzCloud, "Piperazine Search Results," [Online]. Available: [Link].

-

P. Foral, M. Soural, J. Gucký and J. Hodon, "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor," Molecules, vol. 25, no. 9, p. 2179, 2020. [Online]. Available: [Link].

-

Ataman Kimya, "PIPERAZINES," [Online]. Available: [Link].

-

"Piperazine," Wikipedia, [Online]. Available: [Link].

-

H. Zhou, Y. Li, Y. Wang, W. Li, Y. Li, Y. Wang and H. Zhou, "Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway," Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 36, no. 1, pp. 1-10, 2021. [Online]. Available: [Link].

-

Y. Zhang, Y. Wang, Y. Zhang, Y. Wang, Y. Zhang and Y. Wang, "Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents," RSC Advances, vol. 10, no. 28, pp. 16584-16595, 2020. [Online]. Available: [Link].

-

A. A. Aubry and A. A. Aubry, "Aspects of the pharmacology of a new anthelmintic: pyrantel," British Journal of Pharmacology, vol. 38, no. 2, pp. 332-344, 1970. [Online]. Available: [Link].

-

"SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES," International Journal of Pharmaceutical Sciences and Research (IJPSR), 2012. [Online]. Available: [Link].

-

D. T. Baptista-Hon, S. D. Brandt, D. T. Baptista-Hon, S. D. Brandt, D. T. Baptista-Hon and S. D. Brandt, "Activation of μ-opioid receptors by MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) and its fluorinated derivatives," British Journal of Pharmacology, vol. 177, no. 15, pp. 3436-3448, 2020. [Online]. Available: [Link].

-

"NMR Spectroscopy :: 13C NMR Chemical Shifts," Organic Chemistry Data. [Online]. Available: [Link].

-

SpectraBase, "1-Cyclohexylpiperazine - Optional[Vapor Phase IR] - Spectrum," [Online]. Available: [Link].

-

A. T. MacNeil, A. T. MacNeil, A. T. MacNeil, A. T. MacNeil, A. T. MacNeil and A. T. MacNeil, "Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists," Bioorganic & Medicinal Chemistry, vol. 26, no. 15, pp. 4466-4481, 2018. [Online]. Available: [Link].

-

CP Lab Safety, "this compound, min 95%, 100 grams," [Online]. Available: [Link].

-

P. Jeschke, A. Harder, W. Etzel, M. Schindler and G. Thielking, "Synthesis and Anthelmintic Activity of Cyclohexadepsipeptides With Cyclohexylmethyl Side Chains," Bioorganic & Medicinal Chemistry Letters, vol. 17, no. 13, pp. 3690-3695, 2007. [Online]. Available: [Link].

-

J. C. N. L. e Silva, J. C. N. L. e Silva, J. C. N. L. e Silva, J. C. N. L. e Silva, J. C. N. L. e Silva and J. C. N. L. e Silva, "Piperazine derivatives with central pharmacological activity used as therapeutic tools," Fundamental & Clinical Pharmacology, vol. 33, no. 2, pp. 142-153, 2019. [Online]. Available: [Link].

-

D. J. Sprague, M. Kaethner, S.-K. Park, C. M. Rohr, J. L. Harris, D. Maillard, D. J. Sprague, M. Kaethner, S.-K. Park, C. M. Rohr, J. L. Harris and D. Maillard, "The Anthelmintic Activity of Praziquantel Analogs Correlates with Structure–Activity Relationships at TRPMPZQ Orthologs," ACS Infectious Diseases, vol. 9, no. 10, pp. 2729-2739, 2023. [Online]. Available: [Link].

-

"NMR Spectroscopy :: 1H NMR Chemical Shifts," Organic Chemistry Data. [Online]. Available: [Link].

-

PubChem, "1-Methylpiperazine," [Online]. Available: [Link].

Sources

- 1. This compound | C11H20N2O | CID 3437502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(环己基羰基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound 97 27561-62-2 [sigmaaldrich.com]

- 4. This compound CAS#: 27561-62-2 [amp.chemicalbook.com]

- 5. Piperazine synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Antihelminthic activity of some newly synthesized 5(6)-(un)substituted-1H-benzimidazol-2-ylthioacetylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229): a new cannabinoid CB1 receptor inverse agonist from the class of benzhydryl piperazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist from the Class of Benzhydryl Piperazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Value of the Piperazine Scaffold

An In-depth Technical Guide to 1-(Cyclohexylcarbonyl)piperazine (CAS: 27561-62-2)

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1] Its prevalence in FDA-approved drugs is a testament to its versatile physicochemical and pharmacological properties.[2] The two nitrogen atoms within the six-membered ring offer a unique combination of basicity, hydrogen bonding capability, and conformational rigidity, allowing chemists to fine-tune a molecule's solubility, bioavailability, and target engagement.[1][2] this compound emerges as a pivotal intermediate within this chemical space. It provides a stable, pre-functionalized core where one nitrogen is acylated, leaving the second poised for diverse synthetic transformations. This guide offers a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application and analysis, designed for the discerning researcher in drug discovery and chemical development.

Core Molecular and Physical Characteristics

This compound, also known as cyclohexyl(piperazin-1-yl)methanone, is a solid, typically appearing as a white to off-white powder.[3][4] Its identity and core properties are summarized below, providing the foundational data required for experimental design and chemical inventory management.

| Property | Value | Source(s) |

| CAS Number | 27561-62-2 | [5][6] |

| Molecular Formula | C₁₁H₂₀N₂O | [5][6] |

| Molecular Weight | 196.29 g/mol | [5][6] |

| Appearance | White to off-white or brown solid/powder | [3][4] |

| Melting Point | 84-89 °C (literature) | [4][5][7] |

| Solubility | Low solubility in water; Soluble in solvents like methanol, dichloromethane, and chloroform. | [3][4] |

| pKa (Predicted) | 8.47 ± 0.10 | [4] |

Structural and Chemical Identifiers:

-

IUPAC Name: cyclohexyl(piperazin-1-yl)methanone[6]

-

Synonyms: Cyclohexyl-1-piperazinylmethanone, 1-Cyclohexanecarbonylpiperazine[4][5]

-

InChI: 1S/C11H20N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h10,12H,1-9H2[5][7]

Synthesis and Reaction Mechanisms: A Practical Approach

The most direct and common synthesis of this compound involves the acylation of piperazine. This reaction leverages the nucleophilicity of the secondary amine nitrogens in piperazine attacking the electrophilic carbonyl carbon of an acylating agent.

Primary Synthetic Pathway: Acylation of Piperazine

The reaction between piperazine and cyclohexanecarbonyl chloride is a classic nucleophilic acyl substitution.[8][9] The core challenge in this synthesis is controlling selectivity. Piperazine possesses two reactive secondary amine sites, making the formation of the bis-acylated byproduct, 1,4-bis(cyclohexylcarbonyl)piperazine, a significant competing reaction. To favor the desired mono-acylated product, an excess of piperazine is typically used. This statistical approach ensures that an acyl chloride molecule is more likely to encounter an unreacted piperazine molecule than a mono-acylated one.

Caption: Primary synthesis via direct acylation of piperazine.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative example and must be adapted and performed by qualified personnel with appropriate safety measures.

-

Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine (e.g., 3.0 equivalents) in a suitable solvent such as dichloromethane or chloroform.[3][4]

-

Inert Atmosphere: Purge the system with dry nitrogen to maintain an inert atmosphere, preventing reactions with atmospheric moisture.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermicity of the reaction.

-

Reagent Addition: Dissolve cyclohexanecarbonyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the stirred piperazine solution via the dropping funnel over 30-60 minutes.[10] Maintaining a slow addition rate is crucial to minimize localized high concentrations of the acyl chloride, which would favor bis-acylation.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with a dilute aqueous acid solution (to remove excess piperazine), followed by a dilute aqueous base solution (like sodium bicarbonate to remove any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[10]

Role in Drug Discovery: A Versatile Building Block

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate.[4] Its value lies in the remaining secondary amine (-NH) on the piperazine ring, which is a key handle for further synthetic elaboration.[11] This allows for the systematic construction of a diverse library of molecules for screening.

Key subsequent reactions include:

-

N-Alkylation: Reaction with alkyl halides or sulfonates to introduce various alkyl or aryl-alkyl groups.[11]

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex N-substituted derivatives.[11]

-

Further Acylation/Sulfonylation: Reaction with different acyl chlorides or sulfonyl chlorides to create amides or sulfonamides with distinct properties.

Caption: Synthetic utility of the secondary amine handle.

The piperazine core is found in drugs targeting a vast array of conditions, including cancer, bacterial infections, and central nervous system disorders.[1][2][12] The ability to attach different functional groups to the this compound intermediate allows medicinal chemists to systematically explore structure-activity relationships (SAR) and optimize lead compounds for potency, selectivity, and pharmacokinetic profiles.

Analytical and Quality Control Methodologies

Ensuring the purity and identity of this compound is critical for its use in synthesis. Due to the lack of a strong UV-absorbing chromophore, standard HPLC-UV analysis can be challenging for detecting trace-level impurities, especially unreacted piperazine.

A robust method involves chemical derivatization to attach a UV-active tag to the secondary amine, allowing for sensitive detection.[13]

Protocol: HPLC-UV Analysis via NBD-Cl Derivatization

This method is adapted from established procedures for analyzing piperazine and other secondary amines.[13]

-

Standard and Sample Preparation:

-

Accurately weigh the this compound sample and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water).

-

Prepare a stock solution of the derivatizing agent, 4-chloro-7-nitrobenzofuran (NBD-Cl), in a non-aqueous solvent like acetonitrile.

-

-

Derivatization Reaction:

-

In a vial, combine an aliquot of the sample solution with an excess of the NBD-Cl solution.

-

Add a buffer solution (e.g., sodium borate) to maintain an alkaline pH, which facilitates the nucleophilic aromatic substitution reaction.

-

Heat the mixture at a controlled temperature (e.g., 60 °C) for a set time (e.g., 30 minutes) to ensure complete derivatization. The secondary amine of the piperazine moiety displaces the chloride on the NBD ring, forming a stable, UV-active product.

-

-

HPLC Analysis:

-

Cool the reaction mixture and dilute with the mobile phase to an appropriate concentration.

-

Inject the derivatized sample into an HPLC system equipped with a UV detector.

-

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with a suitable buffer.

-

Flow Rate: 1.0 mL/min.[13]

-

Detection Wavelength: Set to the absorbance maximum of the NBD derivative (e.g., ~340 nm).[13]

-

Column Temperature: Maintained at a constant temperature, for instance, 35 °C.[13]

-

-

-

Quantification: Compare the peak area of the derivatized product in the sample to a calibration curve generated from derivatized analytical standards of this compound to determine purity or concentration.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the stability of the compound and the safety of laboratory personnel.

Hazard Identification

This compound is classified with the following hazards:

The GHS signal word is "Danger" .[5][6]

| Precautionary Codes | Statement |

| Prevention | P261, P264, P271, P280 |

| Response | P302+P352, P305+P351+P338, P304+P340, P317, P319 |

| Storage | P403+P233, P405 |

| Disposal | P501 |

| (Source:[5][6][14]) |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][7] When handling the powder, use a dust mask (e.g., N95) or work in a well-ventilated fume hood to avoid inhalation.[5][7]

-

Storage Conditions: Store the compound in a tightly sealed container to protect it from moisture and air.[3] The storage area should be cool, dry, and well-ventilated, away from heat sources and incompatible substances like strong oxidizing agents.[3] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Conclusion

This compound (CAS 27561-62-2) represents more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its synthesis is straightforward, yet requires careful control to ensure high purity. The true value of this intermediate is realized in its capacity for facile derivatization, enabling the exploration of vast chemical diversity from a single, reliable core. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

- This compound | Properties, Uses, Safety & Supplier China – Professional Chemical Manufacturer. Bouling Chemical Co., Limited. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHReXkqrxLKjhaE3B8XUyfNXhF77PNEhIqGNQEpY2-LpxoLzQPQj7H90-t1J87PXqge5gMHjwXNWtHEmOiud2wMtH1sxAsMf8ygcqjhXEx4PFjEO2dqHwmU0gqncky660cGULppm_aXilUXJyqcDpq1Ja5T_p2Rrc_VZAp3YWPbKEu3IOmDFz6lrrIARVbIDqD-OfEFTstJYMmbEnSV6ReCiw==]

- This compound 97 27561-62-2. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/647128]

- Piperazine | 110-85-0. ChemicalBook. [URL: https://www.chemicalbook.com/Product.aspx?_ProductSupplierID=130006]

- This compound 97 27561-62-2. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/aldrich/647128]

- This compound | C11H20N2O | CID 3437502. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3437502]

- CN112645901A - Preparation method of 1-cyclohexyl piperazine. Google Patents. [URL: https://patents.google.

- Preparation method of 1-cyclohexylpiperazine. Patsnap. [URL: https://patents.

- SAFETY DATA SHEET - this compound. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=H55480&productDescription=1-%28CYCLOHEXYLCARBONYL%29PIPERAZINE+97%25&vendorId=VN00033897&countryCode=US&language=en]

- Safety Data Sheet - this compound. Aaron Chemistry GmbH. [URL: https://www.aaronchem.com/pro_detail/11496.html]

- 1-(Cyclopropylcarbonyl)piperazine Hydrochloride: Synthesis, Properties, and Applications as a Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/product/1-cyclopropylcarbonylpiperazine-hydrochloride]

- This compound CAS#: 27561-62-2. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82480687.htm]

- GHS 11 (Rev.11) SDS for this compound. XiXisys. [URL: https://www.xixisys.com/dl/sds/27561-62-2_11.html]

- Synthesis of (1-phenylcyclohexyl)piperazine. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-1-phenylcyclohexyl-piperazine]

- Buy this compound 97. Conier Chem & Pharma Limited. [URL: https://www.conier.com/products/27561-62-2.html]

- Piperazine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Piperazine]

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10572111/]

- CAS 2719-27-9: Cyclohexanecarbonyl chloride. CymitQuimica. [URL: https://www.cymitquimica.com/cas/2719-27-9]

- The Significance of Piperazine Derivatives in Modern Drug Discovery. Autechaux. [URL: https://www.autechaux.

- PIPERAZINES. Ataman Kimya. [URL: https://www.

- Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7175271/]

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [URL: http://jocpr.com/vol7-iss12-2015/JCPR-2015-7-12-1-6.pdf]

- The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35848922/]

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [URL: https://www.mdpi.com/1420-3049/26/20/6108]

- 1-Cyclohexylpiperazine = 97.0 GC 17766-28-8. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/c100405]

- Reactions of Piperazines. Ambeed.com. [URL: https://www.ambeed.com/Reactions-of-Piperazines]

- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [URL: https://www.researchgate.net/publication/237731737_Accurate_HPLC_Determination_of_Piperazine_Residues_in_the_Presence_of_other_Secondary_and_Primary_Amines]

- Cyclohexanecarboxylic acid chloride synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB7751848_EN.htm]

- Safety Assessment of Recycled Polyolefins for Food Contact Applications: Non-Target Screening of Volatile and Non. University of Zaragoza. [URL: https://zaguan.unizar.es/record/107052/files/TESIS-2021-125.pdf]

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | Properties, Uses, Safety & Supplier China – Professional Chemical Manufacturer [chemheterocycles.com]

- 4. This compound CAS#: 27561-62-2 [amp.chemicalbook.com]

- 5. This compound 97 27561-62-2 [sigmaaldrich.com]

- 6. This compound | C11H20N2O | CID 3437502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(环己基羰基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. CAS 2719-27-9: Cyclohexanecarbonyl chloride | CymitQuimica [cymitquimica.com]

- 9. Reactions of Piperazines | Ambeed [ambeed.com]

- 10. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. jocpr.com [jocpr.com]

- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 27561-62-2 Name: this compound [xixisys.com]

An In-depth Technical Guide to 1-(Cyclohexylcarbonyl)piperazine: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a ubiquitous and privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties—including its diprotic basicity, which enhances aqueous solubility, and its conformationally rigid chair-like structure—make it an invaluable component in drug design for optimizing pharmacokinetic and pharmacodynamic profiles.[2] This guide focuses on a specific and important derivative, 1-(Cyclohexylcarbonyl)piperazine, a key building block in the synthesis of more complex molecules for pharmaceutical research.

This document provides a comprehensive technical overview of this compound, detailing its molecular structure and weight, a robust and validated synthesis protocol, in-depth spectral characterization, and its relevance as a versatile intermediate in drug discovery.

Molecular Structure and Properties

This compound is an N-acyl piperazine derivative. The molecule consists of a central piperazine ring where one of the nitrogen atoms is acylated with a cyclohexylcarbonyl group. The other nitrogen atom remains a secondary amine, providing a reactive site for further functionalization.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Key Physicochemical Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, reaction setup, and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀N₂O | [3][4][5] |

| Molecular Weight | 196.29 g/mol | [3][4][5] |

| CAS Number | 27561-62-2 | [5] |

| Appearance | White to off-white or brown solid | [4][6] |

| Melting Point | 84-89 °C | [6] |

| Solubility | Soluble in methanol, dichloromethane, chloroform. Low solubility in water. | [4][6] |

| pKa (Predicted) | 8.47 ± 0.10 | [6] |

Synthesis and Purification

The most direct and common method for the synthesis of this compound is the nucleophilic acyl substitution of piperazine with cyclohexanecarbonyl chloride. This reaction is a standard amidation process.[7]

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis and purification of this compound. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

-

Piperazine (≥99%)

-

Cyclohexanecarbonyl chloride (≥98%)

-

Triethylamine (TEA, ≥99.5%, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add piperazine (2.0 equivalents).

-

Dissolve the piperazine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Causality: Using an excess of piperazine (2.0 eq.) serves two purposes: it drives the reaction to completion and the unreacted piperazine can act as a base to neutralize the HCl byproduct. However, using a non-nucleophilic base like triethylamine (1.1 eq.) is cleaner and simplifies purification. The reaction is performed under an inert atmosphere to prevent hydrolysis of the highly reactive cyclohexanecarbonyl chloride by atmospheric moisture.

-

-

Acylation:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

In a separate flask, dissolve cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous DCM.

-

Add the cyclohexanecarbonyl chloride solution dropwise to the stirred piperazine solution over 30-60 minutes via the dropping funnel.

-

Causality: The dropwise addition at 0 °C is crucial to control the exothermic reaction and to minimize the formation of the di-acylated byproduct, 1,4-bis(cyclohexylcarbonyl)piperazine.

-

-

Reaction Completion:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cyclohexanecarbonyl chloride is consumed.

-

Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is a critical step to validate the endpoint of the reaction, preventing unnecessary heating or extended reaction times.

-

-

Work-up and Extraction:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and protonated amines.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Causality: The aqueous work-up removes the triethylamine hydrochloride salt, excess piperazine, and other water-soluble impurities. The brine wash helps to remove residual water from the organic phase. Drying the organic layer is essential before solvent removal.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the pure this compound.

-

Causality: Column chromatography is necessary to separate the desired mono-acylated product from any unreacted piperazine, the di-acylated byproduct, and other minor impurities, ensuring high purity for subsequent applications.

-

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed by spectroscopic methods. The data presented here is based on characterization reported in the literature, providing a benchmark for validation.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Table 2: ¹H and ¹³C NMR Spectroscopic Data (Data obtained from a similar compound in the literature, which should be very close to the expected values)[8]

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Description |

| Cyclohexyl Protons | 1.10 - 1.80 | Multiplet, 11H |

| Piperazine Protons | 2.80 - 2.90 | Triplet, 4H |

| Piperazine Protons | 3.45 - 3.65 | Triplet, 4H |

| NH Proton | (variable) | Broad singlet, 1H |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |

| Cyclohexyl Carbons | 25.8, 26.0, 29.8 | CH₂ |

| Cyclohexyl Carbon | 43.1 | CH |

| Piperazine Carbons | 42.0, 46.0, 46.1, 46.2 | CH₂ |

| Carbonyl Carbon | 175.5 | C=O |

Interpretation:

-

¹H NMR: The complex multiplet between 1.10-1.80 ppm is characteristic of the overlapping signals from the cyclohexyl ring protons. The two distinct triplets for the piperazine protons indicate different chemical environments for the CH₂ groups adjacent to the acylated nitrogen versus those adjacent to the NH group. The NH proton signal is often broad and its chemical shift can vary depending on concentration and solvent.

-

¹³C NMR: The spectrum shows the expected number of signals for the carbon atoms. The downfield signal at 175.5 ppm is characteristic of the amide carbonyl carbon. The signals in the 25-44 ppm range correspond to the sp³ hybridized carbons of the cyclohexyl and piperazine rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Table 3: Key IR Absorption Bands [8]

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~3300 | Secondary amine |

| C-H Stretch (aliphatic) | 2850 - 3000 | Cyclohexyl and piperazine C-H |

| C=O Stretch (amide) | ~1630 | Amide carbonyl |

Interpretation: The most significant absorptions are the strong band around 1630 cm⁻¹ for the amide carbonyl (C=O) stretch, which confirms the acylation of the piperazine ring, and the N-H stretch around 3300 cm⁻¹, confirming the presence of the secondary amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

High-Resolution Mass Spectrometry (HRMS):

-

Expected [M+H]⁺: 197.1654

-

Found: 197.1648 (as reported for a similar compound)[8]

Proposed Fragmentation Pathway: Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to fragment at the bonds adjacent to the nitrogen atoms and the carbonyl group.

Caption: Proposed key fragmentations of this compound in MS.

Interpretation: The molecular ion peak confirms the molecular weight. Key fragmentations would include the loss of the cyclohexyl group (m/z 83), the formation of the cyclohexylcarbonyl cation (m/z 111), and cleavage of the piperazine ring, leading to characteristic fragments like m/z 85.[9][10]

Relevance in Medicinal Chemistry

This compound is a valuable intermediate in drug discovery due to the established importance of the N-acylpiperazine scaffold. The secondary amine of the piperazine ring provides a convenient handle for further chemical modifications, allowing for the exploration of a diverse chemical space.

-

Building Block for Complex Molecules: The primary application of this compound is as a starting material for the synthesis of more elaborate molecules. For example, it has been used in the synthesis of 4-acyl-1-[2-aryl-1-diazenyl]piperazines, which are investigated for their potential biological activities.[8] The free NH group can be arylated, alkylated, or used in other coupling reactions to build larger, more complex drug candidates.

-

Modulation of Physicochemical Properties: The cyclohexyl group is a lipophilic moiety that can be used to modulate the overall lipophilicity of a final drug molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Scaffold for Diverse Therapeutic Areas: Piperazine derivatives are found in drugs targeting a wide range of conditions, including cancer, central nervous system disorders, and infectious diseases.[1][2][11] By using this compound as a starting point, researchers can rapidly synthesize libraries of compounds for screening against various biological targets.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

GHS Hazard Classification: [3]

-

Skin Irritation (Category 2): Causes skin irritation (H315).

-

Serious Eye Damage (Category 1): Causes serious eye damage (H318).

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation (H335).

Precautionary Measures:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap. (URL: [Link])

- CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google P

- C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. (URL: not available)

- Spectral investigation and normal coordinate analysis of piperazine. (URL: not available)

-

This compound | C11H20N2O | CID 3437502 - PubChem. (URL: [Link])

-

Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC - NIH. (URL: [Link])

-

FTIR spectra of (a) piperazine (b) COP-1 | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

-

Procedure - Organic Syntheses. (URL: [Link])

-

-

Complete Experimental and Theoretical Proton and Carbon Nuclear Magnetic Resonance Spectral Assignments, Molecular Structure and Conformational Study of 1-cyclohexylpiperazine and 1-(4-pyridyl)piperazine - PubMed. (URL: [Link])

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie -. (URL: not available)

-

Piperazine synthesis - Organic Chemistry Portal. (URL: [Link])

-

Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI. (URL: [Link])

-

Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (URL: [Link])

-

Mass Fragmentation Characteristics of Piperazine Analogues - 质谱学报. (URL: [Link])

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (URL: [Link])

-

FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study - PubMed. (URL: [Link])

-

1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. (URL: [Link])

-

This compound | Properties, Uses, Safety & Supplier China – Professional Chemical Manufacturer. (URL: [Link])

-

Scholars Research Library - Der Pharma Chemica. (URL: [Link])

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (URL: [Link])

- 5 Combination of 1H and 13C NMR Spectroscopy. (URL: not available)

-

Piperazine - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

This compound, min 95%, 100 grams - CP Lab Safety. (URL: [Link])

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

- EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (URL: [Link])

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI. (URL: [Link])

-

Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists - PubMed Central. (URL: [Link])

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines - Ingenta Connect. (URL: [Link])

-

Mass Spectrometry: Fragmentation Mechanisms - YouTube. (URL: [Link])

-

2.7 Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

- A One Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes. (URL: not available)

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Properties, Uses, Safety & Supplier China – Professional Chemical Manufacturer [chemheterocycles.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound CAS#: 27561-62-2 [amp.chemicalbook.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Synthesis and characterization of several series of 4-acyl-1-[2-a...: Ingenta Connect [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 11. nbinno.com [nbinno.com]

Systematic Analysis and IUPAC Nomenclature of Cyclohexyl(piperazin-1-yl)methanone

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of the molecule identified as Cyclohexyl(piperazin-1-yl)methanone, focusing on the rigorous application of International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. We will deconstruct the molecule into its constituent functional groups and parent structures to elucidate the systematic process for deriving its unambiguous name. This document moves beyond simple rule-listing to explain the chemical logic underpinning the nomenclature, a critical aspect for professionals in research and drug development. Furthermore, we will outline a self-validating framework of experimental protocols, including synthesis and spectroscopic characterization, that serves to empirically confirm the molecular structure, thereby validating the derived IUPAC name. This synthesis of theoretical nomenclature and practical validation embodies the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) required in modern chemical science.

Introduction: The Imperative for Unambiguous Nomenclature

In the fields of medicinal chemistry and materials science, the precise identification of a chemical entity is paramount. An unambiguous name, governed by a universally accepted system, ensures clear communication, prevents costly errors in synthesis and experimentation, and is a prerequisite for patent applications and regulatory submissions.[1][2] The IUPAC system of nomenclature provides this essential universal language.[1][3]

The molecule , Cyclohexyl(piperazin-1-yl)methanone, presents an interesting case study in chemical naming, as it links a carbocyclic ring (cyclohexane) and a heterocyclic ring (piperazine) via a ketone functional group. Understanding the priority rules and conventions for naming such a multi-component structure is crucial for any practicing chemist.[4][5][6] This guide will dissect the structure and apply the IUPAC rules step-by-step to arrive at its correct and official name.

Molecular Structure Analysis and Visualization

The fundamental first step in nomenclature is a thorough analysis of the molecule's connectivity. The structure consists of three key components:

-

A Cyclohexane Ring: A six-membered, saturated carbocyclic ring. When treated as a substituent, it is termed "cyclohexyl".[7][8]

-

A Piperazine Ring: A six-membered, saturated heterocyclic ring containing two nitrogen atoms at positions 1 and 4. Its attachment to the rest of the molecule is via one of these nitrogen atoms. As a substituent attached at the first nitrogen, it is termed "piperazin-1-yl".

-

A Ketone Functional Group: A carbonyl group (C=O) that acts as a linker between the cyclohexyl and piperazin-1-yl moieties.

The connectivity can be visualized as follows: a cyclohexyl group is bonded to the carbonyl carbon, and the nitrogen at position 1 of the piperazine ring is also bonded to the same carbonyl carbon.

Figure 1: Molecular Structure of Cyclohexyl(piperazin-1-yl)methanone.

Systematic IUPAC Nomenclature: A Step-by-Step Determination

The IUPAC naming process is a logical sequence of identifying the principal functional group, the parent chain or structure, and any substituents.[9][10]

Principle 1: Identification of the Principal Functional Group

The molecule contains a ketone (C=O) and an amine (within the piperazine ring) functional group. According to IUPAC priority rules, the ketone group has higher precedence than the amine group.[1][11] Therefore, the molecule's name will be based on the ketone.

When a carbonyl group is bonded to two rings and is the only carbon atom not part of a ring system, the compound is named as a derivative of "methanone".[12][13] This is a crucial distinction from ketones where the carbonyl is part of a longer carbon chain, which would use the "-one" suffix.[14][15]

Principle 2: Identification and Naming of Substituents

With "methanone" established as the parent name, the two groups attached to the carbonyl carbon are treated as substituents.

-

Substituent 1: The six-membered saturated carbocycle is named cyclohexyl .

-

Substituent 2: The piperazine ring is attached via a nitrogen atom. The piperazine ring is numbered starting from one nitrogen as position 1, proceeding around the ring to the second nitrogen at position 4. Since the attachment is at the first nitrogen, the substituent is named piperazin-1-yl .

Principle 3: Assembly of the Final IUPAC Name

The final step is to assemble the names of the substituents alphabetically, followed by the parent name.

-

List substituents alphabetically: C yclohexyl, P iperazin-1-yl.

-

Enclose the more complex substituent (piperazin-1-yl) in parentheses for clarity, although it is not strictly required in this case, it is good practice.

-

Combine the parts: (Cyclohexyl)(piperazin-1-yl)methanone.

The parentheses are used to clearly delineate the two groups attached to the methanone core. PubChem and other chemical databases confirm this naming convention for similar structures.[16][17][18]

Therefore, the definitive IUPAC name is Cyclohexyl(piperazin-1-yl)methanone .

Figure 2: Decision workflow for the IUPAC nomenclature of the target molecule.

Experimental Validation and Characterization

Trust in a compound's identity is established not just by theoretical naming but by empirical verification. A robust analytical workflow is essential to confirm that a synthesized molecule corresponds to the proposed structure and, therefore, its IUPAC name.

Synthetic Protocol Overview

A common and reliable method for synthesizing such a molecule is through amide-like coupling between a carboxylic acid derivative and an amine. In this case, one could use cyclohexanecarbonyl chloride and piperazine.

Step-by-Step Protocol:

-

Dissolution: Dissolve piperazine (2 equivalents to favor mono-acylation) in a suitable aprotic solvent (e.g., Dichloromethane, DCM) in a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 equivalents), to the solution to act as an acid scavenger.

-

Acyl Chloride Addition: Add cyclohexanecarbonyl chloride (1 equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C to control the reaction rate.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl) to remove excess piperazine, then with a base (e.g., saturated NaHCO₃ solution), and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Cyclohexyl(piperazin-1-yl)methanone.

Figure 3: Generalized workflow for synthesis and validation.

Spectroscopic Data for Structural Confirmation

The purified product's structure must be confirmed using a suite of spectroscopic techniques. The expected data provides a fingerprint that validates the connectivity implied by the IUPAC name.

| Technique | Expected Observations for Cyclohexyl(piperazin-1-yl)methanone | Rationale |

| ¹H NMR | ~ 8.0-9.0 ppm (broad singlet, 1H): N-H proton of piperazine. ~ 3.5-3.8 ppm (multiplet, 4H): Protons on carbons adjacent to the carbonyl-linked nitrogen in piperazine. ~ 2.8-3.0 ppm (multiplet, 4H): Protons on carbons adjacent to the N-H in piperazine. ~ 2.3-2.6 ppm (multiplet, 1H): Methine proton on the cyclohexyl ring alpha to the carbonyl. ~ 1.1-1.9 ppm (multiplet, 10H): Remaining cyclohexyl protons. | The chemical shifts and splitting patterns correspond to the unique electronic environments of each proton in the structure. |

| ¹³C NMR | ~ 175 ppm: Carbonyl carbon (C=O). ~ 40-50 ppm: Carbons of the piperazine ring. ~ 45 ppm: Methine carbon of the cyclohexyl ring alpha to the carbonyl. ~ 25-30 ppm: Remaining carbons of the cyclohexyl ring. | The distinct chemical shifts differentiate the carbonyl carbon from the various sp³-hybridized carbons in the two ring systems. |

| FT-IR | ~ 3300 cm⁻¹ (broad): N-H stretch. ~ 2850-2950 cm⁻¹ (strong): C-H stretches (aliphatic). ~ 1630-1650 cm⁻¹ (strong): C=O (amide-like) stretch. | The presence of key functional groups (N-H, C-H, C=O) is confirmed by their characteristic vibrational frequencies. The C=O stretch is typically lower than a standard ketone due to the electron-donating nitrogen. |

| Mass Spec. | [M+H]⁺ at m/z = 211.18: The exact mass of the protonated molecule (C₁₁H₂₁N₂O⁺). | Provides the molecular weight and formula, confirming the overall atomic composition of the synthesized compound. |

Conclusion

The systematic application of IUPAC rules leads to the unambiguous name Cyclohexyl(piperazin-1-yl)methanone . This name precisely describes a molecular structure containing a cyclohexyl group and a piperazin-1-yl group bonded to a central methanone (ketone) core. This guide has not only detailed the logical process for deriving this name but has also provided a framework for its empirical validation through chemical synthesis and spectroscopic analysis. Adherence to this dual approach of theoretical rigor and experimental confirmation is the cornerstone of scientific integrity in drug development and chemical research.

References

-

Chemistry LibreTexts. (2024). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. [Link]

-

YouTube. (2025). How Do You Prioritize Functional Groups In IUPAC?. [Link]

-

eGPAT. (2017). Priority order of functional groups in IUPAC nomenclature. [Link]

-

IIT NEET JEE Chemistry. (2025). IUPAC Nomenclature Functional Group Priority Order. [Link]

-

Chemistry School. IUPAC Naming: How to Describe Prioritised Functional Groups in a Name. [Link]

-

Chemistry LibreTexts. (2015). 16.03: Nomenclature of Ketones and Aldehydes. [Link]

-

Wikipedia. IUPAC nomenclature of organic chemistry. [Link]

-

Chemistry LibreTexts. (2023). Nomenclature of Aldehydes & Ketones. [Link]

-

University of Wisconsin Oshkosh. Short Summary of IUPAC Nomenclature of Organic Compounds. [Link]

-

PubChem. Cyclohexyl(4-(naphthalen-1-ylsulfonyl)piperazin-1-yl)methanone. [Link]

-

IUPAC. Brief Guide to the Nomenclature of Organic Chemistry. [Link]

-

Siyavula. (n.d.). 4.3 IUPAC naming and formulae | Organic molecules. [Link]

-

Michigan State University. Organic Nomenclature. [Link]

-

eCampusOntario Pressbooks. 24.2 Naming Aldehydes and Ketones. [Link]

-

YouTube. (2016). IUPAC Nomenclature - Naming Ketones Explained. [Link]

-

PubChem. Cyclohexyl 4-pyrimidin-2-ylpiperazinyl ketone. [Link]

-

ChemBK. cyclohexyl[4-(cyclohexylcarbonyl)-1-piperazinyl]methanone. [Link]

-

YouTube. (2020). Naming Cyclic Ketones. [Link]

-

Chemistry LibreTexts. (2023). 4.1: Naming Cycloalkanes. [Link]

-

YouTube. (2015). IUPAC Nomenclature of Cyclic Compounds. [Link]

-

Khan Academy. Ketone naming. [Link]

-

MDPI. methanone. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. cuyamaca.edu [cuyamaca.edu]

- 3. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. egpat.com [egpat.com]

- 6. chemistryschool.net [chemistryschool.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 10. Organic Nomenclature [www2.chemistry.msu.edu]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 15. Khan Academy [khanacademy.org]

- 16. Cyclohexyl(4-(naphthalen-1-ylsulfonyl)piperazin-1-yl)methanone | C21H26N2O3S | CID 3868445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Cyclohexyl 4-pyrimidin-2-ylpiperazinyl ketone | C15H22N4O | CID 727067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chembk.com [chembk.com]

Introduction: The Emergence of a Privileged Scaffold in Drug Discovery

An In-Depth Technical Guide to the Biological Activity of 1-(Cyclohexylcarbonyl)piperazine Derivatives

The piperazine ring, a six-membered heterocycle featuring two nitrogen atoms at opposing positions, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including structural rigidity, high polarity, and the capacity for hydrogen bond formation, frequently bestow favorable pharmacokinetic profiles upon molecules that contain it, such as enhanced water solubility and oral bioavailability.[1][2][3] This has led to the piperazine moiety being recognized as a "privileged scaffold," appearing in a multitude of clinically approved drugs across diverse therapeutic areas.[3][4][5]

Within this broad class, derivatives of the this compound core have garnered significant attention from researchers. This specific structural motif combines the versatile piperazine ring with a cyclohexylcarbonyl group, creating a foundation for a wide array of chemical modifications and, consequently, a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the synthesis, multifaceted biological activities, and therapeutic potential of these promising compounds, aimed at researchers, scientists, and drug development professionals.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through straightforward and robust chemical reactions. A common approach involves the acylation of a substituted piperazine with cyclohexanecarbonyl chloride or a similar activated cyclohexylcarbonyl species. Alternatively, as depicted in the workflow below, a protected piperazine, such as 1-Boc-piperazine, can be reacted with a cyclohexyl halide, followed by deprotection and subsequent functionalization.[6][7] This modular synthesis allows for the introduction of diverse substituents on the second nitrogen of the piperazine ring, enabling the exploration of structure-activity relationships.[2][5]

Caption: General synthetic route for 1-cyclohexylpiperazine precursors.[6][7]

Part 2: Potent Anticancer Activity

One of the most extensively studied biological activities of this compound derivatives is their efficacy as anticancer agents.[4][8] These compounds have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including those known for multidrug resistance.[9][10]

Multifaceted Mechanisms of Action

The anticancer effects of these derivatives are not attributed to a single mechanism but rather to a coordinated engagement of multiple cellular targets and pathways.

-

Sigma (σ) Receptor Modulation : A primary mechanism involves the interaction with sigma (σ) receptors, which are overexpressed in many types of tumors, including pancreatic and breast cancer.[10][11][12] Many derivatives in this class, such as the well-studied compound PB28, function as potent sigma-2 (σ₂) receptor agonists and sigma-1 (σ₁) receptor antagonists.[10][13] Agonism at the σ₂ receptor is linked to the induction of cell death, making it a promising target for cancer therapy.[11][12]

-

Induction of Apoptosis and Cell Cycle Arrest : Activation of the σ₂ receptor by these ligands triggers programmed cell death (apoptosis).[10] This process is often caspase-independent and can be initiated through both the intrinsic (mitochondrial) and extrinsic pathways.[10][14] Studies have shown that these compounds can enhance the production of mitochondrial superoxide radicals, leading to oxidative stress and subsequent cell death.[11][12] Furthermore, they can induce cell cycle arrest, commonly in the G₀-G₁ phase, preventing cancer cell proliferation.[10]

-

Inhibition of P-glycoprotein (P-gp) : A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp). Certain 1-cyclohexylpiperazine derivatives have been shown to inhibit P-gp activity, thereby restoring or enhancing the efficacy of conventional chemotherapeutic agents like doxorubicin in resistant cancer cells.[9][10] This dual action—direct cytotoxicity and MDR reversal—makes them particularly valuable candidates.

Caption: Key mechanisms of anticancer activity.[10][11][12][14]

Quantitative In Vitro Efficacy

The cytotoxic potency of these compounds is typically evaluated using various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's effectiveness.

| Compound Class/Example | Cancer Cell Line(s) | IC₅₀ Range | Key Findings | Reference(s) |

| Quinoxalinyl-piperazines | Various human cancer lines | 6.1 nM - 17 nM | Potent inhibition of cell proliferation at nanomolar concentrations. | [15] |

| PB28 (Cyclohexylpiperazine) | MCF7, MCF7 ADR (Breast) | Nanomolar range | High efficacy in both sensitive and drug-resistant breast cancer cells. | [10] |

| PCC (Piperazine Derivative) | SNU-475, 423 (Liver) | Not specified | Potent induction of apoptosis in human liver cancer cells. | [14] |

| 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines | PC-3, MDCK-MDR1 | Micromolar range | Antiproliferative activity and P-gp inhibition. | [9] |

| Bergenin-piperazine hybrids | CAL-27, SCC09 (Oral) | 15.41 µM - 92.9 µM | Significant cytotoxicity against tongue and oral cancer cells. | [16] |

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[1]

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, Panc-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a solvent control (e.g., DMSO) and a negative control (medium only).[1]

-

Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the solvent control. Determine the IC₅₀ value—the concentration of the compound that causes 50% inhibition of cell growth—using non-linear regression analysis.[1]

Caption: Standard workflow for the MTT cytotoxicity assay.[1]

Part 3: Broad-Spectrum Antiviral Activity

Derivatives of the piperazine scaffold have also emerged as promising antiviral agents.[4][17] Research has demonstrated their ability to inhibit the replication of a variety of viruses, including alphaviruses and influenza viruses.

Mechanism of Antiviral Action

The antiviral activity of these compounds is often achieved by targeting specific and conserved viral proteins, disrupting the viral life cycle.

-

Inhibition of Viral Capsid Protein: For alphaviruses like Chikungunya virus (CHIKV), piperazine has been shown to bind to a conserved hydrophobic pocket within the viral capsid protein.[18] This binding event interferes with the proper assembly or function of the viral capsid, a critical component for protecting the viral genome and facilitating entry into host cells.

-

Inhibition of Viral Fusion: For influenza A virus (IAV), derivatives have been developed as fusion inhibitors that target the conserved stem region of hemagglutinin.[19] By binding to this protein, the compounds prevent the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby blocking viral entry.

-

Inhibition of Viral Proteases: Some piperazine derivatives have been designed as inhibitors of the NS3 protease in Flaviviridae viruses, such as Dengue (DENV) and Zika (ZIKV).[17] The NS3 protease is essential for processing the viral polyprotein into functional viral enzymes and structural proteins, making it an excellent target for antiviral drugs.

Quantitative In Vitro Efficacy

The antiviral potency is measured by the half-maximal inhibitory concentration (IC₅₀) and the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC₅₀) to the IC₅₀. A higher SI value indicates a more favorable safety profile.

| Compound Class | Virus Target | IC₅₀ Range | Selectivity Index (SI) | Key Findings | Reference(s) |

| Piperazine | Chikungunya Virus (CHIKV) | Not specified | Not specified | Binds to the hydrophobic pocket of the capsid protein. | [18] |

| JNJ4796 Analogues | Influenza A Virus (H1N1) | 0.03 µM - 0.06 µM | >3333 | Excellent in vitro activity against IAV, including Oseltamivir-resistant strains. | [19] |

| Phenylpiperazine Derivatives | Human Adenovirus (HAdV) | Not specified | Not specified | High inhibitory activity with low cytotoxicity. | [20] |

| Piperazine-derived Small Molecules | Zika (ZIKV) & Dengue (DENV) | 1.4 µM - 6.7 µM | >7 to >26 | Promising broad-spectrum activity as NS3 protease inhibitors. | [17] |

Experimental Protocol: Plaque Reduction Assay

This assay is the gold standard for determining the ability of a compound to inhibit viral replication, quantified by the reduction in the number of viral plaques formed in a cell monolayer.[18]

Methodology:

-

Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero cells for CHIKV) in 6-well or 12-well plates.

-

Viral Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

-

Incubation: Incubate the plates for several days (time depends on the virus) at 37°C to allow for plaque formation. Each plaque represents a region of cells killed by viral replication originating from a single infectious virus particle.

-

Plaque Visualization: After incubation, fix the cells with a solution like 10% formalin.

-